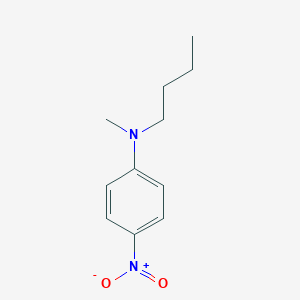
N-butyl-N-methyl-4-nitroaniline
Beschreibung
N-Butyl-N-methyl-4-nitroaniline (systematic name: N-(butyl)-N-methyl-4-nitrobenzenamine) is a tertiary aromatic amine featuring a nitro group at the para position of the benzene ring and alkyl substituents (butyl and methyl) on the nitrogen atom. Such compounds are typically synthesized via alkylation of 4-nitroaniline with alkyl halides or through nucleophilic substitution reactions under phase-transfer conditions .
The butyl and methyl groups confer distinct steric and electronic effects, influencing solubility, crystallinity, and reactivity.
Eigenschaften
CAS-Nummer |
56269-49-9 |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-3-4-9-12(2)10-5-7-11(8-6-10)13(14)15/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
MITUDHRPTJOEPE-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCN(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Physical Properties
The table below compares key physical and spectral properties of N-butyl-N-methyl-4-nitroaniline with related compounds:
Key Observations :
- N-Benzyl-4-nitroaniline exhibits a sharp NH stretch in IR (3365 cm⁻¹) due to secondary amine character, absent in tertiary amines like N-butyl-N-methyl derivatives .
- Alkyl substituents (e.g., butyl, benzyl) lower melting points compared to unsubstituted 4-nitroaniline (mp 147–149°C), likely due to reduced crystallinity from steric hindrance.
- Tertiary amines like N,N-dimethyl-4-nitroaniline lack NH absorption in IR, simplifying spectral differentiation .
Reactivity and Stability
- Nitro Group Reactivity : The para-nitro group directs electrophilic substitution to the meta position. In this compound, steric hindrance from the bulky alkyl groups may slow such reactions compared to less-substituted analogs.
- Thermal Stability : Benzyl derivatives (e.g., N-benzyl-3-nitroaniline) demonstrate moderate thermostability , while methyl/butyl analogs likely degrade at lower temperatures due to weaker aromatic stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


